molecular formula C13H8Cl3NO2 B12668916 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene CAS No. 50274-96-9

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene

Cat. No.: B12668916
CAS No.: 50274-96-9
M. Wt: 316.6 g/mol
InChI Key: CVIPZLAFYGJMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene typically involves the nitration of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the chlorination of benzene derivatives followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50274-96-9

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H8Cl3NO2/c14-10-3-1-8(12(15)6-10)5-9-2-4-11(17(18)19)7-13(9)16/h1-4,6-7H,5H2

InChI Key

CVIPZLAFYGJMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.